1,7-Naphthyridine-4-carboxylic acid
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Overview
Description
1,7-Naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the ring structure
Mechanism of Action
Target of Action
It primarily targets the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for various processes such as replication, transcription, and recombination .
Mode of Action
The compound interacts with its target by binding strongly, but reversibly, to DNA . This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . By inhibiting the function of DNA gyrase, the compound prevents bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 1,7-Naphthyridine-4-carboxylic acid is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes the death of the bacteria, thereby helping to clear bacterial infections .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the naphthyridine compound and the biomolecules it interacts with .
Cellular Effects
Naphthyridines have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Naphthyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1,7-Naphthyridine-4-carboxylic acid are not well characterized. Naphthyridines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Naphthyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and decarboxylation . Another method involves the use of multicomponent reactions, where aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include naphthyridine N-oxides, dihydro derivatives, and various substituted naphthyridines .
Scientific Research Applications
1,7-Naphthyridine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct chemical properties and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.
1,6-Naphthyridine: Exhibits significant biological activities, including anticancer properties.
Uniqueness
1,7-Naphthyridine-4-carboxylic acid is unique due to its specific nitrogen atom arrangement, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials with specialized properties .
Properties
IUPAC Name |
1,7-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBYCKNGPDLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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